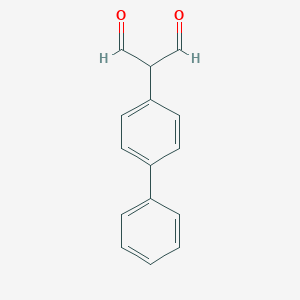

2-(4-Phenylphenyl)malondialdehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-phenylphenyl)propanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-10-15(11-17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUUQGMCYFDBDJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393435 | |

| Record name | 2-(4-Phenylphenyl)malondialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125507-91-7 | |

| Record name | 2-(4-Phenylphenyl)malondialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-([1,1'-biphenyl]-4-yl)malonaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Studies of 2 4 Phenylphenyl Malondialdehyde and Its Derivatives

Electrophilic Nature and Nucleophilic Adduct Formation

The core reactivity of 2-(4-phenylphenyl)malondialdehyde stems from the electrophilic character of its two carbonyl carbons. This makes it a target for a variety of nucleophiles, particularly the amine and thiol groups found in biological macromolecules like proteins. The presence of the 4-phenylphenyl group at the central carbon atom is expected to sterically hinder and electronically modulate the reactivity of the aldehyde groups compared to unsubstituted malondialdehyde (MDA).

This compound readily reacts with primary amine groups, such as the ε-amino group of lysine (B10760008) residues and the guanidino group of arginine residues in proteins. wikipedia.orgnih.gov The initial reaction involves a nucleophilic attack of the amine on one of the carbonyl carbons, leading to the formation of a hemiaminal intermediate. This is followed by dehydration to form a Schiff base. nih.gov Given that this compound possesses two aldehyde functionalities, it can react with two separate amine groups, potentially leading to the formation of cross-linked protein adducts. wikipedia.org The guanidine (B92328) group of arginine can also condense with the malondialdehyde moiety to form cyclic products like 2-aminopyrimidines. wikipedia.org Histidine residues, with their imidazole (B134444) side chains, are also potential targets for adduction by this reactive aldehyde. nih.gov

The reaction between the aldehyde groups of this compound and primary amines on proteins results in the formation of imines, commonly known as Schiff bases. nih.govnih.gov These initial adducts are often reversible. However, they can undergo further reactions and rearrangements to form stable, irreversible products known as Advanced Lipoxidation End-products (ALEs). wikipedia.org These ALEs represent a form of covalent protein modification that can alter the structure and function of the affected proteins. The formation of a conjugated system within these adducts can sometimes lead to fluorescent products.

The thiol groups of cysteine residues and the antioxidant molecule glutathione (B108866) are potent nucleophiles that can react with the electrophilic centers of this compound. The reaction typically proceeds via a Michael-type addition to the α,β-unsaturated system present in the enol tautomer of the malondialdehyde. nih.gov This interaction can lead to a decrease in the cellular pool of free thiols, a condition that can contribute to oxidative stress. nih.gov The reaction with cysteine residues in proteins can lead to the formation of stable thioether adducts, altering protein structure and function.

pH-Dependent Reactivity and Tautomeric Equilibrium

The chemical behavior of this compound is significantly influenced by the ambient pH due to its tautomeric nature and the protonation state of its functional groups.

The reactivity of this compound is highly dependent on pH. In aqueous solutions, malondialdehyde has a pKa of approximately 4.46. nih.govresearchgate.net At a pH above this value, the compound exists predominantly as the enolate anion, which exhibits low chemical reactivity. nih.gov Conversely, at a pH below the pKa, the protonated forms—the enol and the dialdehyde (B1249045)—are in equilibrium and are significantly more reactive. nih.govresearchgate.net Therefore, acidic conditions tend to enhance the rate of nucleophilic attack on the carbonyl groups. The protonation of a carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to reaction with nucleophiles like amines. nih.gov

This compound exists in a tautomeric equilibrium between the dialdehyde form and, more favorably, the enol form (β-hydroxy-α,β-unsaturated aldehyde). wikipedia.orgnih.gov In aqueous solution, the trans-enol form is predominant, while the cis-enol form, stabilized by an intramolecular hydrogen bond, is favored in nonpolar solvents. wikipedia.org This tautomerism has significant chemical implications. The enol form provides a conjugated system that can participate in Michael addition reactions with nucleophiles like thiols. nih.gov The equilibrium between these tautomers is rapid and influenced by factors such as solvent polarity and pH. The presence of the bulky 4-phenylphenyl substituent may influence the steric and electronic environment of the malondialdehyde moiety, potentially affecting the position of the tautomeric equilibrium compared to the unsubstituted parent compound.

Reaction Mechanisms of Analytical Derivatization

Analytical methods for the detection and quantification of malondialdehydes frequently rely on derivatization reactions that produce chromophoric or fluorophoric compounds. These reactions target the bifunctional nature of the malondialdehyde core.

Hydrazine (B178648) derivatives are common reagents for the derivatization of carbonyl compounds, including malondialdehydes. The reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a well-established method for the qualitative and quantitative analysis of aldehydes and ketones. chemicalbook.comwikipedia.org

The reaction mechanism is a nucleophilic addition-elimination, specifically a condensation reaction where two molecules join with the loss of a small molecule, in this case, water. chemicalbook.com For malondialdehyde, the bifunctional nature of the molecule allows for a cyclization reaction. The process begins with the nucleophilic attack of the primary amine of the hydrazine on one of the carbonyl carbons. Following the initial addition, an intramolecular condensation occurs with the second carbonyl group, leading to the formation of a stable pyrazole (B372694) derivative. acs.orgnih.gov When malondialdehyde reacts with DNPH, the product is 1-(2,4-dinitrophenyl)pyrazole. nih.gov

Similarly, dansylhydrazine (DH) reacts with malondialdehyde to form fluorescent derivatives suitable for sensitive detection by LC-MS. nih.gov Studies suggest that the reaction of malondialdehyde with dansylhydrazine can lead to the formation of three primary derivatives, which are stable hydrazones that can be separated and quantified. nih.gov The derivatization is typically carried out under acidic conditions to catalyze the reaction. nih.gov

Table 1: Summary of Malondialdehyde Reactions with Hydrazine Derivatives

| Reagent | Reaction Type | Key Mechanistic Steps | Product | Analytical Utility |

| 2,4-Dinitrophenylhydrazine (DNPH) | Condensation / Cyclization | Nucleophilic addition of hydrazine to a carbonyl group, followed by intramolecular condensation and elimination of water. chemicalbook.com | 1-(2,4-Dinitrophenyl)pyrazole nih.gov | HPLC with UV detection. nih.gov |

| Dansylhydrazine (DH) | Condensation | Nucleophilic addition to form stable hydrazone derivatives. nih.gov | MDA-DH derivatives | LC-MS for high-sensitivity quantification. nih.gov |

The reaction of malondialdehydes with N-methyl-2-phenylindole (NMPI) provides a more specific colorimetric assay compared to other methods. nih.gov Under specific acidic conditions and mild temperatures, one molecule of a malondialdehyde analog reacts with two molecules of NMPI. nih.govresearchgate.net

The mechanism involves an acid-catalyzed electrophilic substitution. The protonated malondialdehyde (or its enol form) acts as an electrophile that attacks the electron-rich C3 position of the indole (B1671886) ring of two separate NMPI molecules. This results in the formation of a trimethine bridge connecting the two indole moieties, creating a stable cyanine (B1664457) chromophore. nih.gov This product exhibits a strong maximal absorbance (λmax) around 586 nm, allowing for sensitive spectrophotometric measurement. nih.govnih.gov The choice of acid can be critical; for instance, using hydrochloric acid can minimize interference from other aldehydes like 4-hydroxyalkenals, enabling a more specific measurement of malondialdehyde. nih.govresearchgate.net

Table 2: Reaction of Malondialdehyde with N-Methyl-2-phenylindole

| Reagent | Reaction Conditions | Mechanism | Product | Analytical Feature |

| N-Methyl-2-phenylindole (NMPI) | Acidic medium (e.g., HCl, Methanesulfonic acid), 45 °C researchgate.net | Acid-catalyzed electrophilic substitution. nih.gov | Cyanine chromophore (trimethine-indolenine structure) nih.gov | Intense absorbance at λmax ≈ 586 nm. nih.gov |

The thiobarbituric acid (TBA) test is one of the most widely used methods for detecting malondialdehyde, particularly as an indicator of lipid peroxidation. nih.govnih.gov The reaction involves the condensation of one molecule of a malondialdehyde with two molecules of TBA under acidic conditions (low pH) and elevated temperatures (e.g., 95°C). nih.govresearchgate.net

The mechanism proceeds via a nucleophilic addition of the TBA carbanion to the β-carbon of the enol form of malondialdehyde, followed by a Knoevenagel condensation. This process occurs twice, with each TBA molecule reacting with one of the electrophilic centers of the malondialdehyde. The final product is a pink-to-red, fluorescent 1:2 MDA:TBA adduct, a trimethine derivative, which is measured spectrophotometrically around 532 nm. nih.govresearchgate.net

However, the TBA test is known for its lack of specificity. nih.govnih.gov Many other compounds, including various aldehydes and sugars, can react with TBA to produce a similar color, leading to potential overestimation of the malondialdehyde concentration. nih.gov Therefore, results from this assay are often reported as "thiobarbituric acid reactive substances" (TBARS). csic.es For substituted malondialdehydes, the nature of the substituent at the C2 position can influence both the rate of reaction and the spectral properties of the resulting adduct.

Influence of Substituents on Reactivity Profile of Malondialdehyde Analogs

The introduction of a substituent at the C2 position of the malondialdehyde backbone can profoundly alter its chemical reactivity through both steric and electronic effects. In the case of this compound, the large and rigid biphenyl (B1667301) group is expected to be a major determinant of its reaction profile compared to the unsubstituted malondialdehyde.

Steric Hindrance: The bulky 4-phenylphenyl group would create significant steric hindrance around the 1,3-dicarbonyl system. This steric crowding would impede the approach of nucleophiles, such as hydrazine derivatives, N-methyl-2-phenylindole, and thiobarbituric acid, to the carbonyl carbons and the central C2 carbon. This is likely to decrease the reaction rates for the derivatization reactions described above. For condensation reactions that require the formation of a cyclic or a bulky intermediate, such as the formation of the MDA:TBA adduct, the steric bulk of the phenylphenyl substituent could be particularly inhibitory.

Electronic Effects: The 4-phenylphenyl substituent is primarily an electron-withdrawing group via induction and can also participate in resonance. These electronic effects influence the acidity of the C2 proton and the stability of the corresponding enolate anion.

Acidity: The electron-withdrawing nature of the aromatic system can stabilize the enolate anion formed upon deprotonation of the C2 carbon, thereby increasing the acidity of the C-H bond. This could potentially facilitate reactions that proceed through the enolate intermediate.

Enol Tautomerism: The substituent can affect the equilibrium between the keto and enol tautomers. A bulky group might favor the enol form to relieve steric strain. Since the enol form is a key reactant in many of these derivatization reactions, a shift in this equilibrium would directly impact reactivity.

Analytical Methodologies for Detection and Quantification of 2 4 Phenylphenyl Malondialdehyde and Its Derivatives

Chromatographic Separation Techniques

Chromatographic methods are the cornerstone for the analysis of 2-(4-phenylphenyl)malondialdehyde, providing the necessary separation from complex matrices. The choice of technique often depends on the specific analytical goals, such as desired sensitivity, selectivity, and the nature of the sample.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of malondialdehyde (MDA) and its derivatives due to its high separation efficiency. nih.gov When coupled with various detectors, HPLC offers versatility in detecting this compound.

UV/Visible Detection: After derivatization to form a chromophore, HPLC with a UV/Visible detector, such as a Diode Array Detector (DAD), can be employed. For instance, the reaction of MDA with thiobarbituric acid (TBA) produces a pink adduct that can be detected at 532 nm. mdpi.com Similarly, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) forms a hydrazone that can be quantified at 310 nm. researchgate.net While effective, UV detection may sometimes lack the sensitivity required for trace analysis. nih.gov

Fluorescence Detection: For enhanced sensitivity, fluorescence detection is a preferred method. Derivatization of MDA with reagents that introduce a fluorophore allows for much lower detection limits. nih.gov For example, dansylhydrazine reacts with MDA to form a fluorescent derivative, enabling sensitive quantification. nih.govnih.gov Another reagent, 10-acridone hydrazide (AHAD), has been used to develop a highly sensitive HPLC method with fluorescence detection for MDA analysis. nih.gov

Mass Spectrometric (MS) Detection: Coupling HPLC with a mass spectrometer provides the highest selectivity and sensitivity. This is further discussed in the LC-MS section.

A study detailing the HPLC analysis of MDA in rodent brain tissue using a C18 column and DAD detection at 532 nm after derivatization with TBA reported good linearity in the range of 0.2–20 μg/g. mdpi.com Another method for analyzing MDA in human plasma using HPLC with visible detection at 532 nm after TBA derivatization showed a limit of detection (LOD) of 0.05 µM and a limit of quantification (LOQ) of 0.17 µM. researchgate.net

Interactive Data Table: HPLC Methods for MDA Analysis

| Analyte | Derivatizing Reagent | Column | Detection Method | Wavelength (nm) | Linearity Range | LOD | LOQ | Reference |

| MDA | Thiobarbituric Acid (TBA) | Supelcosil LC-18 | DAD | 532 | 0.2–20 μg/g | - | - | mdpi.com |

| MDA | Thiobarbituric Acid (TBA) | - | VIS | 532 | 0.28–6.6 µM | 0.05 µM | 0.17 µM | researchgate.net |

| MDA | 2,4-Dinitrophenylhydrazine (DNPH) | C18 | DAD | 310 | >0.999 (r²) | 0.16 µg/mL | - | researchgate.net |

| MDA | 10-Acridone Hydrazide (AHAD) | Agilent ZORBAX SB-C18 | Fluorescence | Ex: 370, Em: 420 | 0.02–2.5 pmol | 2.5 fmol | 8.3 fmol | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile analytes like this compound, derivatization is essential to increase their volatility. nih.gov

Common derivatization strategies for GC-MS analysis of carbonyl compounds involve the formation of more volatile derivatives such as oximes and hydrazones. researchgate.net Reagents like pentafluorophenylhydrazine (B1196947) (PFPH) are used to create volatile derivatives of MDA that can be readily analyzed by GC-MS. nih.gov The use of PFPH as a derivatizing reagent has been shown to be effective, with an improved GC-MS method demonstrating a very low detection limit of 0.25 ng/mL for MDA. nih.gov Another approach involves derivatization with pentafluorobenzyl (PFB) bromide, which alkylates the central carbon atom of MDA, leaving the aldehyde groups intact. nih.gov

A study comparing different hydrazine (B178648) reagents for GC-MS analysis of MDA found that PFPH provided good results, with the MDA-PFPH derivative having a retention time of 12.31 minutes under their experimental conditions. nih.gov Another method utilizing PFB bromide for derivatization followed by GC-MS analysis in the electron capture negative-ion chemical ionization (ECNICI) mode reported the detection of characteristic mass fragments for the MDA derivative. nih.gov

Interactive Data Table: GC-MS Methods for MDA Analysis

| Analyte | Derivatizing Reagent | Derivative | Detection Mode | Key Mass Fragments (m/z) | LOD | Reference |

| MDA | Pentafluorophenylhydrazine (PFPH) | MDA-PFPH | SIM | 234 | 0.25 ng/mL | nih.gov |

| MDA | Pentafluorobenzyl (PFB) Bromide | MDA-(PFB)₂ | ECNICI-SIM | 251 | - | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are considered the gold standard for the quantification of this compound and its derivatives due to their exceptional sensitivity and specificity. scielo.brmdpi.com These methods often require minimal sample preparation and can overcome the limitations of other techniques.

LC-MS methods can be so sensitive that in some cases, derivatization can be omitted. nih.gov However, to achieve the lowest possible detection limits, derivatization is still commonly employed. For example, derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by LC-MS analysis allows for the sensitive detection of MDA. nih.govnih.gov A method using dansylhydrazine as the derivatizing reagent followed by LC-MS analysis reported a limit of quantification of 5.63 nM for MDA in urine. nih.gov

An LC-MS/MS method for the determination of S-phenylmercapturic acid (SPMA), a biomarker of benzene (B151609) exposure, demonstrated the high sensitivity and specificity of this technique without the need for derivatization. scielo.br Another study developed a robust LC-MS method for MDA in urine and serum using dansylhydrazine derivatization, achieving an LOQ of 5.68 nM in serum. nih.gov

Interactive Data Table: LC-MS Methods for MDA Analysis

| Analyte | Derivatizing Reagent | Column | Detection Mode | Ion Monitored (m/z) | LOQ | Reference |

| MDA | Dansylhydrazine (DH) | Agilent Zorbax Eclipse Plus Phenyl-Hexyl | SIM (Positive ESI) | 302 [M+H]⁺ | 5.63 nM (urine) | nih.gov |

| MDA | Dansylhydrazine (DH) | Agilent Zorbax Eclipse Plus Phenyl-Hexyl | SIM (Positive ESI) | 302 [M+H]⁺ | 5.68 nM (serum) | nih.gov |

| MDA | 2,4-Dinitrophenylhydrazine (DNPH) | C18 and Phenyl-Hexyl | SIM (Positive ESI) | 235 | 1.0 nM | nih.gov |

| SPMA | None | - | LC-MS/MS | - | 0.5 ng/mL | scielo.br |

Derivatization Strategies for Enhanced Detection

Derivatization is a key step in the analysis of this compound, as it improves the chemical properties of the analyte for separation and detection. nih.gov The primary goals of derivatization are to increase volatility for GC analysis, introduce a chromophore for UV/Vis detection, or add a fluorophore for fluorescence detection, thereby enhancing sensitivity and selectivity. nih.gov

The choice of derivatizing reagent is critical and depends on the analytical technique to be used. For HPLC-UV, reagents like 2,4-dinitrophenylhydrazine (DNPH) are commonly used. nih.gov For fluorescence detection, reagents such as dansylhydrazine and 10-acridone hydrazide (AHAD) are employed. nih.govnih.gov For GC-MS, volatile derivatives are formed using reagents like pentafluorophenylhydrazine (PFPH) or pentafluorobenzyl (PFB) bromide. nih.govnih.gov

The optimization of the derivatization reaction is crucial for achieving quantitative and reproducible results. rsc.org Key parameters that are often optimized include:

pH: The pH of the reaction mixture can significantly influence the reaction rate and yield. For example, the reaction of MDA with DNPH is typically carried out under acidic conditions. nih.gov

Temperature and Time: The reaction temperature and duration need to be optimized to ensure the reaction goes to completion without causing degradation of the analyte or derivative. nih.gov For instance, the derivatization of MDA with AHAD was optimized at 80 °C for 30 minutes. nih.gov The reaction of MDA with PFPH was found to be optimal at 50 °C for 30 minutes. nih.gov

Reagent Concentration: The concentration of the derivatizing reagent should be in sufficient excess to drive the reaction to completion. nih.gov

A study on the derivatization of N-Acyl Glycines with 3-nitrophenylhydrazine (B1228671) (3-NPH) optimized the reaction conditions to be at room temperature for 30 minutes. nih.gov Another study optimized the derivatization of MDA with TBA at 80 °C for 30 minutes in the presence of trichloroacetic acid. nih.gov

The formation of stable derivatives with strong chromophoric or fluorophoric properties is essential for sensitive detection.

Chromophores: The reaction of MDA with thiobarbituric acid (TBA) is a classic example of chromophore formation, yielding a pink-colored adduct with an absorption maximum around 532 nm. mdpi.com Another common chromogenic reagent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with carbonyl compounds to form colored hydrazones. researchgate.netnih.gov The reaction of MDA with 1-methyl-2-phenylindole (B182965) under specific acidic conditions can yield a stable chromophore with a maximal absorbance at 586 nm. researchgate.netnih.gov

Fluorophores: To achieve higher sensitivity, fluorescent derivatives are often preferred. Dansylhydrazine is a well-known fluorescent labeling reagent for carbonyl compounds, including MDA. nih.gov The reaction of MDA with 10-acridone hydrazide (AHAD) produces a highly fluorescent derivative, allowing for very low detection limits. nih.gov The ideal derivatizing reagent should react rapidly and quantitatively to produce a stable derivative with a significantly enhanced signal compared to the underivatized analyte. nih.gov

The derivatization of MDA with DNPH yields 1-(2,4-dinitrophenyl)pyrazole, a stable chromophore that produces distinct peaks in HPLC chromatograms. nih.gov The reaction of both MDA and 4-hydroxynonenal (B163490) with N-methyl-2-phenylindole can produce the same chromophoric cyanine (B1664457) with a maximum absorbance at 586 nm, highlighting the importance of reaction conditions for selectivity. nih.gov

Spectroscopic Quantification Methods

Spectroscopic techniques are fundamental in the quantification of this compound and its analogs, primarily due to their sensitivity and the ability to enhance detection through derivatization. These methods rely on the interaction of electromagnetic radiation with the analyte or its colored/fluorescent derivative.

UV-Visible Spectrophotometry of Derivatized Products

A primary strategy for quantifying malondialdehyde (MDA) and its derivatives, which often lack a strong native chromophore, is through chemical derivatization to yield a product with significant absorbance in the UV-Visible spectrum. researchgate.net This conversion allows for sensitive spectrophotometric measurement.

One of the most established methods involves the reaction of MDA with thiobarbituric acid (TBA). Under acidic conditions and heat, two molecules of TBA react with one molecule of MDA to form a pink to red chromophore, the MDA-TBA adduct. This adduct exhibits a characteristic maximum absorbance (λmax) around 532 nm, which is directly proportional to the MDA concentration in the sample. abcam.comdojindo.com

Another common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH). DNPH reacts with the carbonyl groups of MDA in an acidic medium to form a stable hydrazone derivative. nih.govresearchgate.net This reaction is typically carried out at room temperature or with gentle heating. nih.govresearchgate.net The resulting MDA-DNPH adduct can be quantified by measuring its absorbance, often with a maximum around 310 nm. researchgate.net

More specific reagents have also been developed. For instance, N-methyl-2-phenylindole reacts with MDA under specific acidic conditions to produce a stable cyanine chromophore with an intense maximal absorbance at 586 nm. nih.govnih.gov The choice of acid, such as methanesulfonic acid or hydrochloric acid, can influence the reaction and its specificity. nih.govnih.gov Similarly, derivatization with para-methoxy aniline (B41778) (anisidine) has been explored, forming a complex with a sharp absorption maximum at 400 nm after heating at 75°C for 10 minutes. researchgate.net

The general workflow for these methods involves:

Sample Preparation: Homogenization of tissues or preparation of biological fluids.

Derivatization: Incubation of the sample with the chosen reagent (e.g., TBA, DNPH) under optimal conditions of pH, temperature, and time.

Measurement: Reading the absorbance of the resulting colored solution at its specific λmax using a UV-Visible spectrophotometer.

Quantification: Calculating the concentration of the analyte based on a standard curve prepared with known concentrations of an MDA standard.

| Derivatizing Reagent | Resulting Adduct | Typical λmax (nm) |

| Thiobarbituric Acid (TBA) | MDA-TBA Adduct | 532 |

| 2,4-Dinitrophenylhydrazine (DNPH) | MDA-DNPH Hydrazone | 310 |

| N-methyl-2-phenylindole | Cyanine Chromophore | 586 |

| para-Methoxy Aniline (Anisidine) | MDA-Anisidine Complex | 400 |

Fluorometric Assays for Malondialdehyde Analogs

Fluorometric assays offer a significant increase in sensitivity compared to their colorimetric counterparts, allowing for the detection of much lower concentrations of MDA and its analogs. abcam.com These methods also rely on derivatization reactions that yield a fluorescent product.

The most widely used fluorometric method is also based on the reaction with thiobarbituric acid (TBA). The MDA-TBA adduct, besides being colored, is also fluorescent. msesupplies.comelabscience.combiocat.com By exciting the sample at a specific wavelength, the emitted fluorescence can be measured, which correlates directly with the analyte's concentration. Commercial assay kits typically use an excitation wavelength of approximately 520-540 nm and measure the emission at around 550-590 nm. abcam.comdojindo.commsesupplies.comelabscience.com The sensitivity of these fluorometric assays can be up to ten times higher than colorimetric methods, with detection limits reaching the sub-nanomolar range. abcam.com

Diaminonaphthalene (DAN) has also been used as a derivatizing agent for a highly specific fluorometric assay. researchgate.net The reaction between MDA and DAN in an acidic environment at 37°C forms a fluorescent diazepinium product. This derivative has a distinct UV spectrum and can be quantified using HPLC with fluorescence detection. researchgate.net

The procedural steps for fluorometric assays are similar to spectrophotometric methods but conclude with measurement using a fluorometer or a fluorescence microplate reader, which provides the necessary excitation light source and emission detector.

| Assay Type | Excitation (Ex) λ (nm) | Emission (Em) λ (nm) | Detection Limit |

| MDA-TBA Fluorometric Assay | 520 - 540 | 550 - 590 | 0.1 nmol/well to 0.04 µmol/L abcam.commsesupplies.com |

| Dojindo's MDA Assay Kit | 540 | 590 | Not Specified dojindo.com |

Method Validation and Performance Evaluation in Research

The validation of analytical methods is critical to ensure that the data generated are reliable, accurate, and reproducible. This process involves evaluating several key performance characteristics.

Sensitivity, Linearity, and Recovery in Diverse Matrices

The performance of analytical methods for MDA is assessed across various biological samples, known as matrices.

Sensitivity: The sensitivity of an assay is defined by its limit of detection (LOD) and limit of quantification (LOQ). For MDA analysis, fluorometric methods are generally more sensitive than colorimetric ones. abcam.com For example, a fluorometric TBA assay can detect MDA levels as low as 0.1 nmol/well, whereas the colorimetric version detects down to 1 nmol/well. abcam.com A highly sensitive HPLC-MS/MS method for MDA in exhaled breath condensate reported an LOD of 70 pg/mL. nih.govnih.gov An analytical sensitivity of 0.04 μmol/L was determined for a fluorometric assay kit. msesupplies.com

Linearity: Linearity refers to the concentration range over which the assay provides results that are directly proportional to the concentration of the analyte. A validated HPLC/DAD method for MDA in rodent brain tissue demonstrated good linearity in the range of 0.2–20 μg/g, with a regression coefficient (r²) of 0.998. mdpi.com A method using DNPH derivatization followed by GC-FID analysis showed a linear range of 5.00–4000 ng mL−1 in plasma with an R² of 0.9988. researchgate.net

Recovery: Recovery studies are performed to assess the accuracy of an assay by measuring the amount of analyte detected after spiking a known quantity into a sample matrix. An HPLC-MS/MS method for MDA in exhaled breath condensate showed an accuracy with a recovery range of 92–106.5%. nih.govnih.gov A separate study using UA-DLLME with GC-FID reported recoveries between 94.0-102.4% in plasma. researchgate.net Another fluorometric assay kit reports an average recovery rate of 97%. msesupplies.com

| Method / Matrix | Linearity Range | Recovery (%) | Sensitivity (LOD/LLOQ) |

| HPLC/DAD in Rodent Brain | 0.2–20 μg/g | 93.26–115.79 | LLOQ: 0.2 µg/g mdpi.com |

| HPLC-MS/MS in Exhaled Breath Condensate | Not Specified | 92–106.5 | LOD: 70 pg/mL nih.govnih.gov |

| GC-FID in Human Plasma | 5.00–4000 ng mL⁻¹ | 94.0–102.4 | LOD: 0.75 ng mL⁻¹ researchgate.net |

| Fluorometric Assay Kit (Serum/Plasma) | Not Specified | ~97 | 0.04 µmol/L msesupplies.com |

Specificity and Mitigation of Interferences

Specificity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other, potentially interfering, components in the sample.

The thiobarbituric acid (TBA) assay, while widely used, is known for its lack of specificity. nih.gov TBA can react with a variety of other aldehydes, not just MDA, leading to what are collectively known as "thiobarbituric acid reactive substances" (TBARS) and potentially overestimating the true MDA concentration. abcam.com

To improve specificity, several strategies are employed:

Chromatographic Separation: Coupling the derivatization step with a separation technique like High-Performance Liquid Chromatography (HPLC) is a common approach. mdpi.com HPLC separates the MDA-derivative adduct from other interfering compounds before detection, greatly enhancing the specificity of the measurement. mdpi.com

Specific Derivatizing Reagents: Using more specific derivatizing agents can also mitigate interferences. 2,4-Dinitrophenylhydrazine (DNPH) is considered more specific for carbonyl compounds than TBA. nih.gov However, even with DNPH, interferences can arise from reagent impurities or atmospheric aldehydes, necessitating careful handling and the use of method blanks. nih.gov

Selective Reaction Conditions: The reaction conditions can be optimized to favor the specific detection of MDA. For example, when using N-methyl-2-phenylindole as a reagent, performing the assay in a hydrochloric acid-based medium allows for the specific measurement of MDA in the presence of other aldehydes like 4-hydroxyalkenals. nih.gov In contrast, using methanesulfonic acid leads to the reaction of both MDA and 4-hydroxyalkenals. nih.gov This differential reactivity provides a tool to selectively quantify MDA.

Mass spectrometry (MS) detection, often coupled with liquid chromatography (LC-MS/MS), offers the highest level of specificity by identifying compounds based on their unique mass-to-charge ratio, effectively eliminating most interferences. nih.gov

Biological and Biomedical Significance of Malondialdehyde Derivatives As Research Tools and Markers

Malondialdehyde as a Biomarker of Oxidative Stress and Lipid Peroxidation in Research Models

Malondialdehyde (MDA) is a highly reactive three-carbon dialdehyde (B1249045) that serves as a prominent biomarker for oxidative stress and lipid peroxidation. elisakits.co.uktums.ac.ir Its formation is a consequence of the degradation of polyunsaturated fatty acids (PUFAs) by reactive oxygen species (ROS), making it a key indicator of cellular damage. nih.govscispace.com Elevated levels of MDA are associated with a variety of diseases, including cardiovascular disorders, cancer, and neurodegenerative conditions, highlighting its significance in both clinical and research settings. elisakits.co.uktums.ac.ir

Endogenous Formation Pathways (Enzymatic and Non-Enzymatic) as Research Subjects

The formation of malondialdehyde (MDA) within biological systems is a complex process involving both enzymatic and non-enzymatic pathways, both of which are active areas of research.

Non-Enzymatic Pathways: The primary non-enzymatic route to MDA formation is through the peroxidation of polyunsaturated fatty acids (PUFAs). nih.gov This process is initiated by the attack of free radicals, such as the hydroxyl radical (•OH), on the double bonds of PUFAs. elisakits.co.uk This initial event triggers a chain reaction leading to the formation of lipid hydroperoxides, which are unstable and can decompose to form a variety of products, including MDA. nih.govscispace.com This pathway is a hallmark of oxidative stress, where an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses leads to cellular damage. nih.gov

Enzymatic Pathways: MDA can also be generated as a byproduct of enzymatic processes. During the biosynthesis of prostaglandins (B1171923) and thromboxane (B8750289) A2, cyclooxygenase and other enzymes involved in the arachidonic acid cascade can lead to the formation of MDA. nih.govscispace.comnih.gov For instance, the conversion of arachidonate (B1239269) to MDA catalyzed by human platelet microsomes can be inhibited by certain compounds, indicating a specific enzymatic pathway. scispace.com

Understanding these formation pathways is crucial for several reasons. It allows researchers to pinpoint the sources of oxidative stress in different pathological conditions. Furthermore, it provides targets for the development of therapeutic interventions aimed at mitigating the damaging effects of lipid peroxidation. The study of these pathways often involves sophisticated analytical techniques to differentiate between the various sources of MDA and to understand the specific conditions under which each pathway predominates. nih.gov

Correlation with Cellular Damage in Experimental Systems

Elevated levels of malondialdehyde (MDA) are strongly correlated with cellular damage in a wide range of experimental systems. elisakits.co.uktums.ac.ir As a highly reactive molecule, MDA can interact with and modify essential biomacromolecules, leading to significant cellular dysfunction. nih.govnih.gov

One of the primary targets of MDA is the cell membrane. The process of lipid peroxidation, which generates MDA, itself causes damage to cellular membranes by altering their fluidity and permeability. nih.gov This disruption can lead to impaired ion homeostasis and, ultimately, to cell death. nih.gov

Furthermore, MDA can react with cellular proteins and DNA, forming adducts that can impair their normal functions. nih.govnih.gov The accumulation of these MDA-modified molecules is a key factor in the progression of cellular injury observed in various disease models. For example, in models of neurodegenerative diseases, increased MDA levels are associated with neuronal damage and apoptosis. nih.gov Similarly, in cardiovascular research, MDA is linked to the modification of low-density lipoproteins (LDL), a critical step in the development of atherosclerosis. mdpi.com

The extent of cellular damage often shows a dose-dependent relationship with MDA concentrations. Studies have demonstrated that direct exposure of cultured cells to MDA can induce a range of detrimental effects, including inhibition of cell proliferation, induction of apoptosis, and alterations in cell cycle progression. nih.gov This direct evidence from experimental systems solidifies the role of MDA not just as a marker, but as a causative agent of cellular damage in the context of oxidative stress.

Role of Substituted Malondialdehydes as Probes for Oxidative Processes

While malondialdehyde (MDA) itself is a key biomarker, substituted malondialdehydes and related compounds are instrumental as chemical probes in research to investigate the mechanisms of oxidative processes. These probes are often used in colorimetric assays to quantify the extent of lipid peroxidation.

One notable example involves the use of 1-methyl-2-phenylindole (B182965) . This compound reacts with MDA and other aldehydes, such as 4-hydroxyalkenals, under specific acidic conditions to produce stable chromophores. nih.gov The intensity of the resulting color, which can be measured spectrophotometrically, provides a quantitative measure of the aldehyde concentration.

Researchers have refined these assays to achieve selectivity for different aldehydes. For instance, by using methanesulfonic acid, both MDA and 4-hydroxyalkenals can be measured, whereas the use of hydrochloric acid allows for the specific measurement of MDA in the presence of 4-hydroxyalkenals. nih.gov This selectivity is crucial for distinguishing between different products of lipid peroxidation and gaining a more detailed understanding of the underlying oxidative chemistry.

The development and application of such probes have significantly advanced the study of oxidative stress. They provide a means to not only detect but also quantify the products of lipid peroxidation in various biological samples, from cell cultures to tissue homogenates. This has enabled researchers to investigate the efficacy of antioxidants, the mechanisms of action of pro-oxidant toxins, and the role of oxidative stress in a wide array of diseases. The mechanistic studies of these colorimetric reactions, including the identification of indolyl radical cations and other intermediates, continue to be an area of active research. nih.gov

Interactions with Biomacromolecules

The high reactivity of malondialdehyde (MDA) and its derivatives leads to significant interactions with essential biomacromolecules, namely DNA and proteins. These interactions can result in the formation of adducts, which are covalent modifications that can alter the structure and function of these molecules, contributing to the mutagenic and cytotoxic effects of oxidative stress. elisakits.co.uknih.gov

DNA Adduct Formation and Mutagenic Potential of Malondialdehyde Derivatives

Malondialdehyde is a known mutagen and carcinogen that reacts with DNA to form various adducts, primarily with deoxyguanosine, deoxyadenosine, and deoxycytidine. nih.govnih.gov The most prominent and extensively studied of these is the pyrimido[1,2-a]purin-10(3H)-one adduct, commonly referred to as M1G. nih.govnih.gov M1G is considered a major endogenous DNA adduct in humans and has been detected in various tissues, including the liver, white blood cells, pancreas, and breast, at levels that suggest it may contribute significantly to cancers associated with lifestyle and dietary factors. nih.gov

The formation of M1G and other MDA-DNA adducts is a significant event in mutagenesis. Site-specific mutagenesis experiments have shown that M1G is mutagenic in bacteria. pnas.org The presence of these adducts can lead to errors during DNA replication, resulting in base pair substitutions and frameshift mutations. oup.com The instability of microsatellite sequences, which has been linked to cancer development, can also be influenced by the presence of M1G. oup.com

The study of MDA-DNA adducts has been facilitated by the development of sensitive analytical techniques, such as mass spectrometry, 32P-postlabeling, and immunochemical methods, which allow for their detection and quantification in biological samples. nih.govoup.com These methods have been instrumental in establishing the link between lipid peroxidation, DNA damage, and human diseases.

Protein Modification and Impact on Cellular Function

Malondialdehyde readily reacts with the primary amino groups of amino acid residues in proteins, particularly the ε-amino group of lysine (B10760008), to form a variety of adducts. nih.govmdpi.com These modifications, a form of post-translational modification, can significantly alter the structure and function of proteins, leading to widespread cellular dysfunction. nih.govnih.gov

The formation of MDA-protein adducts can lead to several detrimental consequences:

Altered Protein Structure and Function: The addition of MDA can cause cross-linking between amino acid residues, leading to changes in the protein's three-dimensional structure. This can impair or completely abolish the protein's normal biological activity, whether it be enzymatic catalysis, signal transduction, or structural support. nih.govoup.com

Enzyme Inactivation: Many enzymes rely on specific lysine residues in their active sites for their catalytic function. Modification of these residues by MDA can lead to irreversible inactivation of the enzyme.

Impaired Cellular Processes: The widespread modification of proteins can disrupt numerous cellular processes. For example, MDA-modified collagen has been shown to inhibit the contractile activity of fibroblasts, and MDA-modified serum proteins can inhibit fibroblast multiplication and induce apoptosis. nih.gov

Generation of Neo-antigens: MDA-modified proteins can be recognized by the immune system as foreign, leading to the generation of autoantibodies. mdpi.com This immune response is implicated in the pathogenesis of chronic inflammatory diseases such as atherosclerosis, where MDA-modified low-density lipoproteins (LDL) are found in atherosclerotic lesions. mdpi.comnih.gov

The impact of MDA on proteins is not limited to direct modification. The interaction of MDA with proteins can also involve oxidative steps, leading to the formation of "advanced lipoperoxidation end-products" (ALEs), which are analogous to the advanced glycation end-products (AGEs) formed in the context of hyperglycemia. oup.com These ALEs are thought to contribute to the tissue damage observed in aging and in diseases associated with increased oxidative stress. nih.govoup.com

The study of MDA-protein adducts is an active area of research, with ongoing efforts to identify the specific proteins targeted by MDA and to understand the precise functional consequences of their modification.

Table of Research Findings on Malondialdehyde (MDA)

| Finding | Description | Key References |

|---|---|---|

| MDA as a Biomarker | Malondialdehyde is a widely used biomarker for oxidative stress and lipid peroxidation in various diseases. | elisakits.co.uk, tums.ac.ir, nih.gov |

| Endogenous Formation | MDA is formed endogenously through both non-enzymatic lipid peroxidation and as a byproduct of enzymatic pathways like prostaglandin (B15479496) synthesis. | nih.gov, nih.gov, scispace.com, nih.gov |

| Cellular Damage | Elevated MDA levels are correlated with cellular damage, including membrane disruption and impairment of essential biomolecules. | nih.gov, nih.gov, mdpi.com |

| DNA Adducts | MDA reacts with DNA to form mutagenic adducts, with M1G being the most prominent, contributing to cancer risk. | nih.gov, nih.gov, pnas.org, oup.com |

| Protein Modification | MDA modifies proteins, particularly lysine residues, leading to altered protein function, enzyme inactivation, and immune responses. | nih.gov, mdpi.com, oup.com, nih.gov |

Phospholipid Adducts and Membrane Integrity Studies: An Unwritten Chapter

Malondialdehyde (MDA) is a well-known product of lipid peroxidation, a process where reactive oxygen species attack polyunsaturated fatty acids in cell membranes. This process leads to the formation of various reactive aldehydes, including MDA, which can subsequently form adducts with cellular macromolecules such as proteins and phospholipids. These adducts can impair membrane function and integrity.

However, there is a complete absence of published research specifically investigating the formation of phospholipid adducts by 2-(4-Phenylphenyl)malondialdehyde or its impact on membrane integrity. While it can be hypothesized that the bulky phenylphenyl group at the C-2 position would influence its reactivity and steric hindrance, thereby affecting its ability to form adducts and disrupt membrane structure, no experimental data exists to support or refute this.

Metabolism and Excretion of Malondialdehyde Derivatives in Biological Systems: A Path Undiscovered

The metabolism and excretion of MDA have been studied, providing a general framework for how related compounds might be processed in biological systems.

Enzymatic Degradation Pathways of Malondialdehyde Analogs: A Missing Puzzle Piece

In vivo, MDA is primarily metabolized in the mitochondria. The key enzyme involved is aldehyde dehydrogenase, which oxidizes MDA. It is plausible that This compound would also be a substrate for aldehyde dehydrogenases. However, the presence of the large, aromatic phenylphenyl substituent would likely alter the kinetics and specificity of such enzymatic reactions. Without dedicated studies, the metabolic fate of this specific compound remains purely speculative. There is no information on whether it undergoes oxidation, reduction, or conjugation reactions, nor are there any identified metabolites.

Urinary Excretion of Malondialdehyde Adducts as Research Indicators: A Silent Marker

Urinary excretion of MDA and its adducts is a widely used, non-invasive biomarker of systemic oxidative stress. Various adducts, such as those with lysine, are found in urine and their levels can correlate with disease states.

Given the lack of information on its metabolism, it is unknown whether This compound or any of its potential metabolites are excreted in the urine. Consequently, its utility as a research indicator for any biological process, including oxidative stress, is entirely unknown.

Emerging Research Areas and Future Perspectives for Substituted Malondialdehydes

Development of Novel Chemical Probes and Biosensors Utilizing Malondialdehyde Derivatives

The inherent reactivity of the aldehyde groups makes malondialdehyde and its derivatives, such as 2-(4-Phenylphenyl)malondialdehyde, attractive scaffolds for the design of chemical probes and biosensors. These molecules can form covalent bonds with nucleophilic residues in biomolecules like proteins and nucleic acids. This reactivity is being exploited to create tools that can detect, quantify, and visualize specific biological processes or targets.

A key strategy involves designing malondialdehyde derivatives that undergo a measurable change in their physical properties, such as fluorescence, upon reaction with a target analyte. For instance, a malondialdehyde-specific detection probe, MDA-6, was synthesized based on a photoinduced electron transfer (PET) mechanism. This probe demonstrates high specificity and a low detection limit for malondialdehyde, enabling its micro-detection in various biological models, including cell lines and zebrafish, with low cytotoxicity. The development of such probes is crucial for studying the role of endogenous malondialdehyde in oxidative stress and related pathologies.

Furthermore, the principles of small molecule probe development, which aim to disrupt specific biological interactions, are applicable here. By modifying the substituent on the malondialdehyde core, researchers can tune the probe's affinity and specificity for a particular biological target. For example, a substituted malondialdehyde could be designed to interact with a specific protein, and this interaction could be monitored, providing insights into the protein's function and localization within a cell. The development of such targeted probes represents a significant area of future research.

Exploration of Diverse Aryl and Heteroaryl Substitutions on Malondialdehyde Core

The identity of the substituent at the C-2 position of the malondialdehyde core dramatically influences the molecule's chemical and biological properties. The exploration of diverse aryl and heteroaryl substitutions is a major thrust in this field, aiming to create a library of compounds with tunable characteristics. The subject compound, this compound, is a prime example of this approach, featuring a biphenyl (B1667301) group that can confer specific properties such as increased hydrophobicity and potential for π-π stacking interactions with biological macromolecules.

Research into 2-aryl-substituted malondialdehydes has shown that the nature of the aryl group affects the molecule's conformational preferences and electronic structure. Substituting the malondialdehyde core with different aryl groups can modulate reactivity, solubility, and biological activity. For example, the introduction of electron-donating or electron-withdrawing groups onto the phenyl ring can alter the electrophilicity of the aldehyde carbons.

This concept is widely applied in medicinal chemistry, where modifying aryl substituents is a key strategy for optimizing the efficacy and selectivity of drug candidates. In a related context, new 2-aryl substituted benzothiopyrano-fused pyrimidines have been investigated as kinase inhibitors, demonstrating that the aryl group is critical for biological targeting. Similarly, modifying the aryl group on the malondialdehyde scaffold could lead to the discovery of novel agents with specific biological activities, moving beyond their traditional role as mere markers of lipid peroxidation.

Advanced Computational Modeling for Predicting Reactivity and Biological Interactions of Novel Analogs

Advanced computational modeling has become an indispensable tool for accelerating the discovery and design of novel molecules. In the context of substituted malondialdehydes, computational methods are being used to predict their structure, stability, reactivity, and potential interactions with biological targets, thereby guiding synthetic efforts.

Density Functional Theory (DFT) calculations have been employed to study the tautomerism of 2-aryl-substituted malondialdehydes in detail. These studies reveal the preference for enolal structures stabilized by intramolecular hydrogen bonds, which exist in a delicate balance with π-electron delocalization. Such computational analyses provide fundamental insights into the intrinsic properties of these molecules, explaining how different substituents influence their structure and, by extension, their reactivity.

Beyond structural analysis, computational models can predict how novel analogs, such as derivatives of this compound, might interact with biological systems. Molecular docking and molecular dynamics (MD) simulations can be used to model the binding of these compounds to enzyme active sites or other protein pockets. This predictive power allows researchers to screen virtual libraries of novel malondialdehyde analogs and prioritize the synthesis of candidates with the highest predicted affinity and specificity for a given target. This synergy between computation and experiment significantly streamlines the development of new chemical probes and therapeutic agents.

Refinement of Analytical Methodologies for Enhanced Sensitivity and Specificity in Complex Biological Research

The accurate measurement of malondialdehyde (MDA) and its derivatives in biological samples is challenging but critical for research into oxidative stress and various diseases. Consequently, there is a continuous effort to refine analytical methodologies to achieve higher sensitivity and specificity, moving beyond traditional techniques that are prone to interference.

The most widely used method, the thiobarbituric acid (TBA) test, is known for its low specificity, as TBA reacts with a variety of other compounds present in biological samples, leading to potential overestimation. To overcome these limitations, more sophisticated and specific methods have been developed.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) offer significant improvements. A recently developed UHPLC-HRMS method utilizes derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to enable the sensitive and selective quantification of both free and total MDA in plasma from very small sample volumes. Other approaches involve specific colorimetric assays using reagents like 1-methyl-2-phenylindole (B182965), which can differentiate between MDA and other aldehydes like 4-hydroxyalkenals depending on the acidic conditions used.

Emerging techniques are pushing the boundaries of sensitivity even further. Surface-enhanced Raman spectroscopy (SERS) has been used for the ultrasensitive detection of the TBA-MDA adduct, achieving a detection limit in the nanomolar range. Other novel approaches include the development of electrochemical sensors based on modified electrodes, which offer a rapid, sensitive, and low-cost alternative for MDA determination in serum samples.

The table below summarizes and compares various analytical methodologies for the detection of malondialdehyde.

| Method | Principle | Derivatizing Agent | Reported Sensitivity (LOD/LOQ) | Advantages | Disadvantages | Citations |

| UV-Visible Spectrophotometry | Colorimetric reaction | Thiobarbituric Acid (TBA) | Micromolar range | Simple, low cost | Low specificity, interference from other aldehydes | |

| HPLC with Fluorescence Detection | Chromatographic separation followed by fluorescence detection | Thiobarbituric Acid (TBA) | Lower micromolar to nanomolar range | Higher specificity than spectrophotometry | TBA reaction still has some interferences | |

| UHPLC-HRMS | Chromatographic separation coupled with high-resolution mass analysis |

Q & A

Q. What analytical methods are commonly used to quantify 2-(4-phenylphenyl)malondialdehyde in biological samples?

Quantification typically involves high-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS). For oxidative stress studies, derivatization with thiobarbituric acid (TBA) is employed to form a fluorescent adduct measurable at 532 nm . Immunoassays using anti-malondialdehyde antibodies (e.g., SMC-514) are also effective for detecting MDA-protein adducts in tissues, validated via Western blot or ELISA .

Q. How does this compound serve as a biomarker in oxidative stress studies?

MDA is a stable end-product of lipid peroxidation, reflecting cellular damage from reactive oxygen species (ROS). In rodent models, elevated MDA levels correlate with oxidative injury induced by stressors like electronic cigarette smoke. For example, Wistar rats exposed to e-cigarette smoke showed dose-dependent increases in plasma MDA, validated via spectrophotometric assays .

Q. What synthetic routes are reported for aryl-substituted malondialdehyde derivatives?

Arylmalondialdehydes are synthesized via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to introduce phenyl groups. For instance, 2-(4-methylphenyl)malondialdehyde is prepared by condensing methylbenzene with malonaldehyde precursors under acidic conditions, achieving >95% purity (mp 131–134°C) . Steric and electronic effects of substituents influence reaction yields and stability .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations optimize the design of this compound-based enzyme inhibitors?

MD studies (e.g., on matrix metalloproteinase-9) reveal that phenylphenyl groups enhance hydrophobic interactions with enzyme pockets. Simulations at 310 K over 100 ns trajectories show that substituent positioning affects binding affinity and selectivity. Free energy calculations (MM-PBSA) further validate thermodynamic stability of ligand-enzyme complexes .

Q. What experimental design considerations are critical for in vivo studies involving MDA measurement?

Key factors include:

- Timing : MDA levels peak 4–6 hours post-exposure in rodent models, requiring precise sampling schedules .

- Tissue specificity : Lung and liver tissues show higher MDA accumulation than blood due to localized oxidative damage .

- Controls : Use antioxidants (e.g., selenomethionine) to establish baseline MDA variability and validate assay specificity .

Q. How do structural modifications of this compound influence its reactivity in medicinal chemistry applications?

The phenylphenyl group enhances π-π stacking with aromatic residues in enzyme active sites, as seen in fatty acid synthase (FASN) inhibitors. Fluorination at the para position increases electrophilicity, improving cross-linking with cysteine residues (e.g., in cancer drug candidates). Comparative studies show a 30% increase in inhibitory potency for fluorinated analogs .

Q. What contradictions exist between in vitro and in vivo data on MDA’s role in disease pathways?

In vitro models often overestimate MDA’s cytotoxicity due to artificial ROS induction, while in vivo studies (e.g., streptozotocin-induced diabetic rats) demonstrate compensatory mechanisms like SOD upregulation, which mitigate MDA’s effects. Discrepancies in dose-response relationships highlight the need for integrated omics approaches to contextualize MDA’s pathological role .

Methodological Challenges and Solutions

Q. How can researchers address instability issues during this compound storage?

MDA derivatives are prone to dimerization and oxidation. Storage at −80°C in argon-purged vials with desiccants (e.g., silica gel) prolongs stability. Purity checks via NMR (monitoring aldehyde proton peaks at δ 9.5–10.2 ppm) are recommended pre-experiment .

Q. What statistical approaches are optimal for analyzing MDA data in multifactorial oxidative stress studies?

Use multivariate ANOVA to account for interactions between variables (e.g., exposure duration, antioxidant co-treatment). Post hoc tests (e.g., Dunnett’s) adjust for multiple comparisons, while principal component analysis (PCA) identifies latent variables influencing MDA variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.